Product packaging for Alh-32-OH(Cat. No.:CAS No. 326794-48-3)

Alh-32-OH

Cat. No.: B1511445
CAS No.: 326794-48-3
M. Wt: 3607.6 g/mol
InChI Key: IEXLGBFSIFJFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alh-32-OH is a chemical compound provided for research and development purposes. Specific details regarding its chemical structure, properties, and primary research applications are pending confirmation from the manufacturer's technical data. Researchers are advised to consult the product's Certificate of Analysis for lot-specific information on purity and characterization data. This product is labeled "For Research Use Only (RUO)". It is not intended for diagnostic, therapeutic, or any other human use. Ensure all handling and storage procedures adhere to the safety guidelines provided in the Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C155H256O93 B1511445 Alh-32-OH CAS No. 326794-48-3

Properties

IUPAC Name

[3-[3-[2-[2-[3-[2-[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxyethoxy]-2,2-bis[2-[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxyethoxymethyl]propoxy]ethoxy]ethoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C155H256O93/c1-127(39-156,40-157)99(188)225-79-147(21,80-226-100(189)128(2,41-158)42-159)119(208)241-71-143(17,72-242-120(209)148(22,81-227-101(190)129(3,43-160)44-161)82-228-102(191)130(4,45-162)46-163)115(204)221-35-31-216-29-30-217-95-155(96-218-32-36-222-116(205)144(18,73-243-121(210)149(23,83-229-103(192)131(5,47-164)48-165)84-230-104(193)132(6,49-166)50-167)74-244-122(211)150(24,85-231-105(194)133(7,51-168)52-169)86-232-106(195)134(8,53-170)54-171,97-219-33-37-223-117(206)145(19,75-245-123(212)151(25,87-233-107(196)135(9,55-172)56-173)88-234-108(197)136(10,57-174)58-175)76-246-124(213)152(26,89-235-109(198)137(11,59-176)60-177)90-236-110(199)138(12,61-178)62-179)98-220-34-38-224-118(207)146(20,77-247-125(214)153(27,91-237-111(200)139(13,63-180)64-181)92-238-112(201)140(14,65-182)66-183)78-248-126(215)154(28,93-239-113(202)141(15,67-184)68-185)94-240-114(203)142(16,69-186)70-187/h156-187H,29-98H2,1-28H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXLGBFSIFJFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)C(=O)OCCOCCOCC(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C155H256O93
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746210
Record name PUBCHEM_71310496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3607.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326794-48-3
Record name PUBCHEM_71310496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Hyperbranched Bis Mpa Polyesters

Controlled Polymerization Techniques for Precision Architecture Control

Controlled polymerization techniques are crucial for synthesizing hyperbranched bis-MPA polyesters with defined structures and properties. These methods allow for better control over molecular weight distribution and the degree of branching compared to traditional step-growth polymerization.

Atom Transfer Radical Polymerization (ATRP) Approaches

ATRP has been employed in the synthesis of polymers incorporating bis-MPA dendritic structures. Bis-MPA dendrons can serve as macroinitiators for ATRP, enabling the growth of linear polymer chains from the dendritic core or periphery. fishersci.cafishersci.pt This approach allows for the creation of hybrid dendritic-linear architectures, such as dendronized polymers where bis-MPA dendrons are attached as side chains to a polymer backbone synthesized via ATRP. guidechem.com For instance, G1 macromonomers synthesized from bis-MPA have been polymerized by ATRP to yield dendronized polymers. guidechem.com

Other Controlled Radical Polymerization Strategies

Beyond ATRP, other controlled radical polymerization (CRP) techniques have been utilized. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another CRP method applicable to bis-MPA-based structures. Bis-MPA RAFT CTA dendrimers, featuring RAFT agent groups at the periphery, can initiate the synthesis of multi-arm star polymers. sigmaaldrich.comaaronchem.com Techniques such as nitroxide-mediated polymerization (NMP) and ring-opening metathesis polymerization (ROMP) have also been mentioned as compatible controlled polymerization techniques that can be hybridized with dendritic polyester (B1180765) components. fishersci.ca

Multi-Arm Star Polymer Synthesis Routes

Hyperbranched bis-MPA polyesters are frequently used as core molecules or macroinitiators for the synthesis of multi-arm star polymers. The numerous terminal hydroxyl groups on the hyperbranched structure provide multiple initiation sites for the growth of polymer arms. guidechem.comaaronchem.comcharchem.orgwikipedia.org Ring-opening polymerization (ROP) of cyclic monomers, such as ε-caprolactone (ε-CL) or L-lactide (L-LA), from hydroxyl-terminated hyperbranched bis-MPA cores is a common route to synthesize star polymers with polyester arms. guidechem.comwikipedia.orgthegoodscentscompany.comuni.lu For example, bis-MPA dendrimers have been used to initiate the ROP of ε-CL and L-LA, resulting in star polymers with a high number of arms and controlled molecular weights. guidechem.com Similarly, multiarm star polymers with a hyperbranched polyester core and poly(ε-caprolactone) arms have been synthesized via ROP for applications like UV-curable coatings. charchem.orgwikipedia.org

Scalable Synthesis Approaches and Process Optimization

The scalability of hyperbranched bis-MPA polyester synthesis is important for their broader application. While traditional methods involving toxic reagents like pyridine (B92270) have limitations, more efficient and sustainable approaches have been developed. fishersci.ca The use of bis-MPA anhydrides or imidazolide-activated bis-MPA monomers via fluoride-promoted esterification are considered more scalable and sustainable methods for the divergent growth synthesis of bis-MPA-based dendrimers and dendrons, allowing for multi-gram scale production. fishersci.ca

Melt polycondensation is a common method for synthesizing hyperbranched polyesters from bis-MPA, often in the presence of a polyol core like trimethylolpropane (B17298) (TMP). fishersci.ptchemicalbook.comsigmaaldrich.com Process optimization in these syntheses involves investigating parameters such as the core moiety structure, reaction temperature, and catalyst amount. chemicalbook.comsigmaaldrich.com Studies have shown that the reaction rates are significantly influenced by the miscibility of bis-MPA and the polyol core. chemicalbook.com

Investigation of Reaction Conditions and Monomer Influence

The properties of hyperbranched bis-MPA polyesters are significantly influenced by the reaction conditions and the nature of the monomers and core molecules used. The kinetics of formation in melt polycondensation are dependent on the core moiety, reaction temperature, and catalyst concentration. chemicalbook.com For instance, the combination of TMP and bis-MPA showed a high reaction rate due to the low melting point of TMP and good solubility of bis-MPA in the melt. chemicalbook.com

The structure buildup and degree of branching in hyperbranched polymers from bis-MPA are also affected by synthesis parameters, such as the rate of monomer addition. thegoodscentscompany.commendelchemicals.com Investigating different core molecules and the number of pseudo-generations allows for studying the structure-property relationships of these polyesters and tailoring their properties for specific applications. sigmaaldrich.com

Post-Polymerization Modification Strategies for Tailored Functionality

Post-polymerization modification of hyperbranched bis-MPA polyesters provides a versatile route to introduce tailored functionality for various applications. The peripheral hydroxyl groups are readily available for chemical modification. thegoodscentscompany.comuni.lu Common modification strategies include acylation of the hydroxyl end groups and utilizing these hydroxyls to initiate further polymerization, such as the ring-opening polymerization of lactones. thegoodscentscompany.comuni.lu

Modifying the numerous hydroxyl groups can be necessary to achieve desired properties, such as improving miscibility with other polymers for applications like crosslinking agents in polyurethane networks. "Click" chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the post-functionalization of bis-MPA-based dendritic structures under mild conditions, allowing the attachment of various molecules like anthracene (B1667546) or PEG. guidechem.comfishersci.ca

Detailed research findings often involve the characterization of the synthesized polymers using techniques such as NMR spectroscopy to confirm the structure and monitor the degree of branching and conversion. sigmaaldrich.comthegoodscentscompany.commendelchemicals.com Gel permeation chromatography (GPC) or size exclusion chromatography (SEC) is used to determine molecular weight and polydispersity. fishersci.pt

Subject: Information Regarding the Chemical Compound “Alh-32-OH” and its Spectroscopic and Morphological Characterization in Hyperbranched Polymer Research

This article aims to detail the advanced spectroscopic and morphological characterization of the chemical compound “this compound” within the field of hyperbranched polymer research, following the provided outline. However, despite searching available resources, specific detailed research findings, including comprehensive spectroscopic data (such as detailed NMR peak assignments, IR and Raman band analysis) and specific morphological assessments (detailed SEM and TEM images and their interpretations) solely focused on "this compound" were not found within the scope of the conducted searches.

Therefore, a detailed article strictly adhering to the provided outline and focusing solely on the specific characterization data of "this compound" cannot be generated at this time due to the lack of specific research findings for this compound in the search results.

Advanced Spectroscopic and Morphological Characterization in Hyperbranched Polymer Research

X-ray Diffraction (XRD) for Crystalline and Amorphous Phase Analysis

X-ray Diffraction (XRD) is a fundamental technique employed to investigate the structural characteristics of polymers, including the presence and quantification of crystalline and amorphous phases researchgate.net. For hyperbranched polyesters such as Alh-32-OH, XRD analysis provides insights into the degree of structural order within the material.

Studies on hyperbranched polyesters (HBPEs), including those based on bis-MPA, have utilized XRD to assess their crystallinity researchgate.netresearchgate.net. The XRD patterns of HBPEs typically exhibit both crystalline and amorphous domains researchgate.net. The crystalline fraction can be determined by analyzing the diffraction peaks, while the amorphous content contributes to a broad halo in the diffractogram researchgate.net. For instance, research on different HBPE samples reported crystallinities ranging from 53.5% to 60.5% based on XRD data analysis involving the deconvolution of crystalline and amorphous contributions researchgate.net. The presence of rigid aromatic structures in some HBPEs has been suggested to influence their XRD patterns researchgate.net. Furthermore, changes in the amorphous halo observed via XRD, such as a sharper appearance upon annealing, can indicate increased structural ordering within the hyperbranched polyester (B1180765) network, often attributed to the formation of hydrogen bonds researchgate.net. While specific XRD data for this compound (Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3) were not explicitly found in the search results, the application of XRD to characterize the crystalline and amorphous phases is a standard approach for this class of hyperbranched polyesters.

Table 1 presents illustrative crystallinity data obtained from XRD analysis of different hyperbranched polyester samples, demonstrating the type of information this technique provides.

SampleCrystallinity (%)
HBPE-153.5 researchgate.net
HBPE-255.4 researchgate.net
HBPE-360.5 researchgate.net

Investigation of Molecular Architecture and Branching Density Quantification

Mechanistic Studies of Polymerization and Formation Pathways

Kinetic Analysis of Hyperbranched Polymer Growth

Hyperbranched polymers are a class of three-dimensional macromolecules characterized by a highly branched structure and a large number of terminal functional groups. rsc.orgfrontiersin.org The kinetic analysis of their growth is complex. Unlike linear polymerization, the reactivity of functional groups can change as the polymer grows and becomes more sterically crowded. Researchers often study the rate of monomer addition and the evolution of molecular weight over time to develop kinetic models. These models are essential for controlling the degree of branching (DB), which is a critical parameter influencing the polymer's properties like viscosity and solubility. rsc.org

Interactive Data Table: Theoretical Kinetic Parameters in Hyperbranched Polymerization

ParameterDescriptionTypical Influence on Polymer Growth
kp (Propagation rate constant)The rate at which monomer units are added to the growing polymer chain.A higher kp generally leads to faster polymer formation and potentially higher molecular weight.
[M] (Monomer concentration)The concentration of the monomer in the reaction mixture.Reaction rate is typically proportional to [M]. Higher concentration increases the rate of polymerization.
[I] (Initiator concentration)The concentration of the species that starts the polymerization.Affects the number of growing chains. Higher [I] can lead to more chains and lower molecular weight per chain.
DB (Degree of Branching)A measure of the percentage of branched units in the polymer.Influenced by the relative reactivity of different functional groups in the monomer.

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species that form during a polymerization reaction is key to controlling the outcome. Reaction intermediates are short-lived molecules that are formed in one step and consumed in a subsequent step. For complex reactions like Friedel-Crafts polycondensation, mechanistic studies have shown that the reactivity of an intermediate can be enhanced after the first reaction, leading to the efficient formation of high molecular weight polymers even under non-stoichiometric conditions. nih.gov Computational studies, such as Density Functional Theory (DFT), are often employed to model the structures and energies of these intermediates and the transition states that connect them, providing insight into reaction pathways. researchgate.net

Influence of Catalysts and Initiators on Polymerization Efficiency

Catalysts and initiators play a pivotal role in most polymerization reactions by providing a lower energy pathway for the reaction to occur, thereby increasing the rate and efficiency.

Catalysts: They increase the rate of reaction without being consumed. For example, Ziegler-Natta catalysts are used in the polymerization of olefins. researchgate.net The choice of catalyst can dramatically affect the polymer's molecular weight and structure. researchgate.netnih.gov Metal-free catalysts, such as organobases, are also widely used for certain types of polymerization, offering advantages in terms of cost and potential biocompatibility. mdpi.com

Initiators: These are species that start the polymerization process. The nature and concentration of the initiator can control the number of polymer chains that are initiated, which in turn influences the final molecular weight of the polymer.

Understanding Stereochemical Control in Polymer Synthesis

Stereochemistry refers to the 3D arrangement of atoms in a molecule. rijournals.com In polymer synthesis, controlling the stereochemistry along the polymer backbone (tacticity) is crucial as it dictates the material's physical properties, such as its crystallinity and melting point. Strategies to achieve stereochemical control include:

Chiral Catalysts: Using catalysts that are themselves chiral can direct the incoming monomer to add to the growing chain with a specific 3D orientation. rijournals.com

Auxiliary Control: A temporary chiral group (auxiliary) can be attached to the monomer. This auxiliary directs the stereochemical outcome of the reaction and is then removed from the final polymer. youtube.com

Substrate Control: Existing stereocenters within the monomer unit can influence the stereochemistry of newly formed centers. youtube.comnih.gov

By pairing the chirality of a reagent with a catalyst, it is possible to selectively produce different stereoisomers from the same starting material, a process known as stereodivergent synthesis. nih.gov

Functionalization and Post Synthetic Modification of Hyperbranched Polyols

Strategies for Selective Chemical Modification of Terminal Hydroxyl Groups

Selective modification of terminal hydroxyl groups in hyperbranched polyols is a key strategy to achieve well-defined functional materials. While hyperbranched structures inherently possess a distribution of terminal, linear, and dendritic units, the terminal hydroxyl groups are often the most accessible and reactive sites for modification reactions. mdpi.comcmu.edu Strategies aim to differentiate the reactivity of these groups based on their chemical environment or by employing specific reaction conditions and reagents.

One approach involves exploiting differences in steric hindrance or acidity between primary and secondary hydroxyl groups, although this is more pronounced in certain polyols like hyperbranched polyglycerol which possesses both types. mdpi.com For hyperbranched polyester (B1180765) polyols like Alh-32-OH, which are typically based on monomers like bis-MPA, the terminal groups are often primary hydroxyls. guidechem.comguidechem.com Selective reactions can be achieved by controlling reaction stoichiometry, temperature, and the choice of activating agents or catalysts. For instance, controlled acylation or esterification reactions can target a specific fraction of the available hydroxyl groups. tandfonline.comresearchgate.net

Research has explored the use of protecting group strategies, although these can add synthetic complexity. instras.com More commonly, controlled reaction kinetics and the inherent higher reactivity of terminal groups compared to internal ones (if present and accessible) are leveraged for selective functionalization. cmu.edu The degree of functionalization can be controlled by the molar ratio of the modifying agent to the hydroxyl groups on the hyperbranched core. researchgate.nettandfonline.com

Grafting of Functional Moieties onto Hyperbranched Polymer Scaffolds

Grafting involves attaching functional molecules or polymer chains onto the hyperbranched backbone, typically via the terminal hydroxyl groups of polyols like this compound. This technique allows for the incorporation of diverse chemical functionalities and can significantly alter the properties and performance of the resulting material. nih.govresearchgate.netnih.govuq.edu.auuni-osnabrueck.denih.govrsc.orgacs.orgacs.orgrsc.org

The "grafting onto" approach involves reacting pre-synthesized functional molecules or polymer chains with the reactive groups on the hyperbranched core. uni-osnabrueck.de Alternatively, the "grafting from" method utilizes the terminal groups of the hyperbranched polymer as initiators for the polymerization of other monomers, growing branches outwards from the core. rsc.orgrsc.orgrsc.org Both methods are applicable to hyperbranched polyols. For this compound, the hydroxyl groups can be converted into initiating sites for various polymerization techniques, such as controlled radical polymerization (CRP) or ring-opening polymerization (ROP). nih.govrsc.orgacs.org

Grafting allows for the creation of hybrid structures with combined properties, such as amphiphilic polymers formed by grafting hydrophilic chains onto a hydrophobic hyperbranched core or vice versa. instras.comrsc.org

Surface Functionalization Techniques

Surface functionalization techniques specifically focus on modifying the outermost layer of the hyperbranched polymer structure or modifying a surface using hyperbranched polymers. For hyperbranched polyols in solution or bulk, the "surface" refers to the periphery where the terminal groups are located. thno.orgnih.gov Techniques involve reactions that occur predominantly at these accessible terminal hydroxyl sites.

When hyperbranched polymers are used to modify material surfaces (e.g., membranes, nanoparticles), the polymer itself is grafted or immobilized onto the substrate, presenting its terminal functional groups towards the external environment. acs.orgrsc.orgrsc.orgnih.gov For example, hyperbranched polyglycerol has been grafted onto membrane surfaces to introduce hydrophilic hydroxyl groups and reduce fouling. nih.gov Similarly, hyperbranched polyethyleneimine has been used to functionalize stainless steel surfaces with thiol groups for further modifications. rsc.org These techniques leverage the high density of functional groups offered by the hyperbranched architecture to significantly change the surface properties of the modified material.

Integration of Diverse Chemical Functionalities

The rich functionality of hyperbranched polyols like this compound allows for the integration of a wide variety of chemical groups beyond simple hydroxyl modification. Through appropriate reaction chemistries, the terminal hydroxyl groups can be converted into amines, carboxyl acids, halogens, alkyne or azide (B81097) groups (for click chemistry), or other reactive handles. thno.orgnih.govuq.edu.aursc.orgrsc.orgacs.orgnih.govrsc.orgresearchgate.netacs.orgresearchgate.netfrontiersin.org

This versatility enables the attachment of diverse functional molecules, including:

Biomolecules (peptides, proteins, nucleic acids) for targeted delivery or bioactivity. thno.orguq.edu.aursc.orgnih.gov

Imaging agents (fluorophores, chelators for radiometals) for diagnostic applications. uq.edu.au

Stimuli-responsive groups (pH-sensitive, temperature-sensitive) for controlled release or property changes. acs.orgnih.govacs.org

Cross-linkable moieties for network formation. nih.govfrontiersin.org

Catalytic sites.

The ability to introduce multiple types of functional groups onto a single hyperbranched scaffold creates opportunities for developing multifunctional materials with synergistic properties. thno.orguq.edu.au

Development of Novel Conjugation and Linkage Chemistries

The field of hyperbranched polymer functionalization is continuously evolving with the development of novel conjugation and linkage chemistries. "Click" chemistry, particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), has become a powerful tool for efficiently conjugating molecules to hyperbranched scaffolds due to its high efficiency, specificity, and mild reaction conditions. americanchemicalsuppliers.comnih.govuq.edu.aufrontiersin.orgnih.govmdpi.com Other click reactions, such as thiol-ene and thiol-Michael additions, are also employed for functionalization. americanchemicalsuppliers.comrsc.orgresearchgate.netfrontiersin.org

These novel chemistries allow for the facile attachment of complex molecules and the creation of well-defined conjugates. They are particularly valuable for applications in biomaterials and drug delivery, where precise control over the conjugation is essential. rsc.orgnih.gov Enzymatic cross-coupling approaches are also being explored for conjugating biomolecules to hyperbranched polymers. uq.edu.au

Influence of Functionalization on Macromolecular Behavior

The functionalization of hyperbranched polyols like this compound has a profound impact on their macromolecular behavior. The nature and density of the introduced functional groups significantly influence properties such as:

Solubility: Hydrophilic functional groups (e.g., PEG, charged groups) can enhance water solubility, while hydrophobic groups can decrease it or lead to the formation of amphiphilic structures that self-assemble in selective solvents. nih.govnih.govqucosa.deinstras.comnih.govrsc.org

Viscosity: While hyperbranched polymers generally exhibit lower viscosity compared to linear polymers of similar molecular weight, functionalization can influence solution viscosity through changes in intermolecular interactions and chain conformation. nih.govqucosa.de Studies have shown that modifying terminal hydroxyl groups with alkyl chains can reduce surface tension and influence viscosity. nih.govqucosa.de

Thermal Properties: The glass transition temperature (Tg) and thermal stability of hyperbranched polymers can be altered by functionalization, depending on the rigidity and bulkiness of the attached groups. researchgate.nettandfonline.comqucosa.de

Self-Assembly: The introduction of amphiphilic character through functionalization can drive the self-assembly of hyperbranched polymers into various nanostructures, such as micelles or vesicles, which are relevant for delivery applications. nih.govrsc.org

Surface Activity: Functionalization, particularly with surface-active groups, can lead to the modified hyperbranched polymers acting as surfactants, reducing the surface tension of solutions. nih.gov

Detailed research findings illustrate these effects. For example, the modification of hyperbranched polyester polyols with polylactic acid increased their molecular weight and thermal stability. researchgate.net The incorporation of different functional groups into hyperbranched conjugated polymers significantly influenced their optical properties and fluorescence quantum yields. acs.org

Below is an illustrative table showing the potential impact of different functional groups on the properties of a hyperbranched polyol like this compound. Specific data for this compound with these modifications would require dedicated experimental studies.

Functional Group GraftedPotential Impact on Water SolubilityPotential Impact on Thermal StabilityPotential Impact on Self-AssemblyRelevant Applications (Illustrative)
Poly(ethylene glycol) (PEG)IncreaseMinimal to Slight IncreaseCan induce micelle formationDrug delivery, Biocompatibility
Alkyl ChainsDecreaseCan IncreaseCan induce micelle formationSurface modification, Coatings
Carboxylic AcidsIncrease (at higher pH)Can IncreasepH-responsive assemblyDrug delivery, Sensors
AminesIncrease (at lower pH)Can IncreasepH-responsive assemblyGene delivery, Surface adhesion
FluorophoresDepends on fluorophore polarityCan be affectedCan influence aggregate structureImaging, Sensing
Targeting LigandsDepends on ligand polarityMinimalCan direct assembly/interactionTargeted delivery

Research Applications of Hydroxyl Terminated Hyperbranched Polyesters

Advanced Materials Science Applications

The unique structural attributes of hydroxyl-terminated hyperbranched polyesters make them ideal candidates for enhancing the performance of various materials. Their globular shape and numerous end groups allow for significant modifications to the properties of polymer networks.

Coatings and Adhesives Research

In the realm of coatings and adhesives, hydroxyl-terminated hyperbranched polyesters serve as effective crosslinking agents and modifiers. researchgate.net Their high functionality allows for the creation of densely crosslinked networks, leading to coatings with improved mechanical properties. scientific.net Research has shown that incorporating these hyperbranched polymers into polyurethane and epoxy formulations can significantly enhance toughness, flexibility, and adhesion. researchgate.netnih.gov

The low viscosity of these polyesters is a particularly advantageous property in coatings applications, as it allows for the formulation of high-solid-content coatings with reduced volatile organic compound (VOC) emissions. frontiersin.org Furthermore, the terminal hydroxyl groups can be modified to introduce other functionalities, enabling the development of coatings with specific properties such as improved weather resistance or anti-corrosive capabilities. researchgate.net

Table 1: Impact of Hydroxyl-Terminated Hyperbranched Polyesters on Coating Properties

Property Observation
Mechanical Strength Enhanced due to high crosslink density scientific.net
Flexibility Increased, improving durability
Adhesion Improved on various substrates researchgate.net

Nanocomposite Development and Characterization

Hydroxyl-terminated hyperbranched polyesters are increasingly being investigated as modifiers and dispersing agents in the development of nanocomposites. Their branched structure can effectively prevent the agglomeration of nanoparticles, leading to a more uniform dispersion within the polymer matrix and, consequently, improved material properties.

Research has demonstrated the use of these hyperbranched polymers in creating tougher and more resilient hydrogel nanocomposites. mdpi.comflinders.edu.au The abundant hydroxyl groups can form hydrogen bonds with the hydrogel network, leading to enhanced strength and toughness. mdpi.com In other polymer systems, the incorporation of hydroxyl-terminated hyperbranched polyesters has been shown to improve the interfacial adhesion between the polymer matrix and reinforcing fillers, resulting in nanocomposites with superior mechanical performance. acs.org

Table 2: Role of Hydroxyl-Terminated Hyperbranched Polyesters in Nanocomposites

Application Area Function Resulting Improvement
Hydrogels Toughening Agent Increased strength and toughness mdpi.comflinders.edu.au

Biomedical Research Applications

The biocompatibility and degradability of polyesters, combined with the unique architecture of hyperbranched polymers, have opened up numerous avenues for their application in the biomedical field. cjps.org

Drug Delivery System Design and Evaluation (Conceptual Research)

Hydroxyl-terminated hyperbranched polyesters are being explored as potential carriers for drug delivery systems. nih.govazom.com Their highly branched and hollow internal structure can encapsulate drug molecules, while the hydrophilic terminal hydroxyl groups can enhance their solubility in aqueous environments. nih.govresearchgate.net This makes them promising candidates for the delivery of hydrophobic drugs.

The degradable nature of the polyester (B1180765) backbone is another key feature, allowing for the controlled release of the encapsulated drug over time as the polymer breaks down into non-toxic byproducts. nih.govirispublishers.com Researchers are investigating how the generation and chemical composition of these hyperbranched polyesters influence drug loading capacity and release kinetics. researchgate.net The ability to functionalize the terminal hydroxyl groups also offers the potential for targeted drug delivery by attaching specific ligands. nih.gov

Bioconjugation and Biosensing Platform Development

The multitude of terminal hydroxyl groups on hyperbranched polyesters provides a versatile platform for bioconjugation. These groups can be readily modified to attach biomolecules such as peptides, proteins, and antibodies. This capability is being explored for the development of advanced biosensing platforms.

For instance, fluorescent hyperbranched polyesters have been synthesized and investigated for their potential in detecting specific metal ions. rsc.org By functionalizing the polymer with recognition elements, highly sensitive and selective biosensors can be designed. The hyperbranched structure can amplify the detection signal, leading to improved sensor performance.

Energy-Related Applications

While direct applications in energy generation are less explored, the properties of hydroxyl-terminated hyperbranched polyesters lend themselves to various supporting roles in energy-related technologies. Their use in advanced coatings can protect energy infrastructure from corrosion and wear. Furthermore, their role in creating lightweight and durable composites is relevant to the manufacturing of components for renewable energy systems, such as wind turbine blades and components for electric vehicles, where reducing weight is crucial for improving efficiency. The modification of these polymers can also lead to materials with specific thermal or electrical properties, which could be beneficial in energy storage and conversion devices.

Polymeric Matrices for Energy Storage/Conversion Systems

The distinct structure of hydroxyl-terminated hyperbranched polyesters makes them excellent candidates for use as polymeric matrices in energy storage and conversion systems. crimsonpublishers.com Their highly branched nature can be leveraged to enhance the performance of devices such as capacitors, batteries, and fuel cells.

In the realm of high-temperature energy storage, polymer nanocomposites are often employed. rsc.org The introduction of hyperbranched polymers can improve the properties of these materials. For instance, hyperbranched polyurethanes have been synthesized for use as solid-solid phase-change materials for thermal energy storage. researchgate.net The branched structure of these polymers can be tailored to influence the phase change behavior and energy storage capacity. researchgate.net

Hydroxyl-terminated hyperbranched polyesters can also play a role in the development of anion exchange membranes (AEMs), which are crucial components in electrochemical energy devices like alkaline fuel cells. nih.gov The high density of functional groups in hyperbranched polymers provides a promising platform for enhancing ion transport and stability in these membranes. nih.gov By crosslinking these polyesters, it is possible to create robust AEMs with tailored properties. nih.gov

Below is a table summarizing the properties of a hydroxyl-terminated hyperbranched polyurethane elastomer (HBPU) synthesized for potential energy-related applications, demonstrating the significant improvement in mechanical properties compared to its linear counterpart. scientific.net

PropertyPolyether-based Aliphatic Polyurethane Prepolymer (PPU)Hydroxyl-Terminated Hyperbranched Polyurethane Elastomer (HBPU)
Tensile Strength0.5 MPa20.6 MPa
Elongation at Break-251.3%

This table illustrates the enhanced mechanical properties of a hyperbranched polyurethane elastomer compared to a linear prepolymer, highlighting its potential for durable applications in energy systems. scientific.net

Development of Responsive Materials for Energy Harvesting

"Smart" or responsive materials that can change their properties in response to external stimuli are at the forefront of energy harvesting research. Hydroxyl-terminated hyperbranched polymers can be functionalized to create such materials. For example, a pH-tunable thermoresponsive hydroxyl-terminated hyperbranched polyether has been synthesized. mdpi.com This polymer exhibits a lower critical solution temperature (LCST) that can be adjusted by changing the pH of the solution. mdpi.com This dual-responsiveness could be harnessed for applications in controlled drug delivery or in developing sensors and actuators for energy harvesting systems.

The ability to modify the terminal hydroxyl groups allows for the introduction of various responsive moieties. cjps.org This functionalization can impart sensitivity to stimuli such as temperature, pH, light, or electric fields, making these polymers adaptable for various energy harvesting technologies.

The following table presents data on the pH-dependent thermoresponsiveness of a synthesized hydroxyl-terminated hyperbranched polyether (HTHP 2). mdpi.com

Solution pHLower Critical Solution Temperature (LCST) (°C)
3.012.8
4.025.5
5.050.2
5.468.0

This table demonstrates the tunable thermoresponsive behavior of a functionalized hyperbranched polyether, showing a significant change in its LCST with varying pH levels. mdpi.com

Catalysis and Support Materials Research

The high concentration of terminal functional groups and the three-dimensional structure of hydroxyl-terminated hyperbranched polyesters make them highly effective in catalysis and as support materials. cjps.org These polymers can be used to encapsulate or support catalytic nanoparticles, preventing their aggregation and improving their activity and stability.

The numerous hydroxyl groups on the surface of these macromolecules can be functionalized to act as catalytic sites themselves or to anchor metal catalysts. cjps.org This creates a high local concentration of active sites, which can enhance reaction rates and selectivity. The globular structure also allows for good substrate accessibility to the catalytic sites.

Furthermore, these hyperbranched polyesters can be used as modifiers for other materials to improve their catalytic performance. For instance, they can be used to modify inorganic semiconductors to enhance their efficiency and stability in photocatalytic hydrogen production. crimsonpublishers.com The polymer can form a heterostructure with the semiconductor, which aids in the separation of photogenerated charge carriers and protects the semiconductor from photocorrosion. crimsonpublishers.com

Research has also explored the use of hyperbranched polyesters as crosslinking agents in coatings, which can have catalytic functionalities or be used as protective layers for catalytic systems. researchgate.net Their low viscosity and high reactivity make them ideal for creating highly crosslinked and durable networks. researchgate.net

Degradation Mechanisms and Stability Studies of Hyperbranched Bis Mpa Polyesters

Investigation of Thermal Degradation Pathways

The thermal stability of hyperbranched Bis-MPA polyesters is an important factor for their processing and application at elevated temperatures. Studies have shown that the thermal degradation of poly(bis-MPA) containing core molecules like PP50 or TMP typically begins at around 250-275 °C fishersci.se. The thermal stability shows only a slight improvement with an increase in the molar mass of the hyperbranched polyester (B1180765) fishersci.se. However, the nature of the core molecule can influence thermal stability; for instance, stability improves when THECA is used as a core molecule fishersci.se.

Comparisons between hyperbranched polyesters with hydroxyl end-groups, modified hyperbranched polyesters, and linear polyesters indicate that hyperbranched polyesters with hydroxyl end-groups are generally the most thermally stable fishersci.ca. The thermal decomposition behavior and glass transition temperature (Tg) of different generations of some hyperbranched polyesters have been found to be independent of the theoretical molar mass, suggesting a similar degradation mechanism across generations within a specific system. The attachment of certain functional groups, such as trimellitic anhydride (B1165640) moieties, can increase the thermal stability and Tg, likely due to an increase in the number of carboxylic acid groups per macromolecule. The number and polarity of end-groups have been suggested to influence the glass transition temperature of hyperbranched polymers.

Data on the thermal degradation can be obtained through techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which help in understanding the decomposition behavior and identifying different types of interactions and degradation mechanisms based on polymer architecture.

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

Hydrolytic degradation is a key pathway for the breakdown of polyester-based materials, particularly in applications involving aqueous environments. Hyperbranched polyester derivatives, including those based on Bis-MPA, contain ester bonds that can be easily degraded by a hydrolytic mechanism, yielding small, non-toxic units like 2,2-bis-(methylol)propionic acid and pentaerythritol.

The hydrolytic stability and degradation kinetics of Bis-MPA-based dendrimers and hyperbranched polyesters have been investigated under various conditions, including different pH values and temperatures. Studies have shown that pH has a strong effect on degradation, with Bis-MPA dendrimers generally exhibiting greater stability at low pH. The degradation rate increases at higher pH due to the increased nucleophilicity of water and the polymer's amine groups, which promotes the cleavage of ester bonds through hydrolysis or intermolecular reactions.

The hydrolytic stability can be manipulated by the type of bond present at the peripheral layer of the polyester dendrimer. For example, modifying the outer layer with thioether bonds has been found to increase hydrolytic stability at various physiologically relevant pHs compared to derivatives with other linkages. Enzymatic hydrolysis can also play a significant role in the degradation of hyperbranched polyesters fishersci.ca. The degree of enzymatic degradation depends on factors such as the type and concentration of the enzyme, the nature of alkyl chains on the polymer surface, and temperature fishersci.ca.

Enzymatic degradation experiments can be performed in buffer solutions in the presence of various lipases, with the extent of degradation determined by quantifying released degradation products fishersci.ca. Non-enzymatic degradation can also occur under similar conditions but typically at a slower rate.

Oxidative Degradation Mechanisms and Prevention Strategies

Oxidative degradation can contribute to the breakdown of polymer materials, often initiated by reactive species like free radicals. While the provided search results focus more heavily on thermal and hydrolytic degradation of hyperbranched Bis-MPA polyesters, oxidative degradation is a known pathway for polyesters in general.

Oxidation can lead to chain scission and changes in the chemical structure and physical properties of the polymer. Prevention strategies for oxidative degradation in polymers typically involve the use of antioxidants, which can scavenge free radicals and inhibit oxidation reactions. The inherent structure of hyperbranched polymers, with their high density of end groups, could potentially influence their susceptibility to oxidation, as end groups can be more reactive sites. However, specific detailed mechanisms of oxidative degradation for hyperbranched Bis-MPA polyesters were not extensively covered in the provided results.

General strategies for preventing oxidative degradation in polymers include incorporating stabilizers during synthesis or compounding, or modifying the polymer structure to include less susceptible linkages or groups.

Environmental Factors Influencing Polymer Lifetime and Integrity

The lifetime and integrity of hyperbranched Bis-MPA polyesters in various applications are influenced by a range of environmental factors. These include temperature, humidity, pH of the surrounding medium, exposure to light (particularly UV radiation), and the presence of enzymes or microorganisms fishersci.ca.

As discussed, temperature and pH significantly impact hydrolytic degradation. High temperatures can accelerate both thermal and hydrolytic degradation processes. Exposure to UV light can initiate photo-oxidative degradation in many polymers. While not specifically detailed for Bis-MPA polyesters in the provided results, the presence of chromophoric groups in the polymer structure or impurities can make them susceptible to photodegradation.

The presence of enzymes, particularly lipases, in biological or environmental settings can lead to enzymatic degradation of the ester bonds fishersci.ca. The specific environmental conditions of the intended application (e.g., physiological environment for biomedical uses, outdoor exposure for coatings) will dictate the dominant degradation pathways and the rate of degradation.

Development of Stabilized Hyperbranched Polymer Systems

To enhance the stability and control the degradation rate of hyperbranched Bis-MPA polyesters, various stabilization strategies and structural modifications have been explored. These approaches aim to mitigate the effects of thermal, hydrolytic, and potentially oxidative degradation.

One approach involves modifying the end-groups of the hyperbranched structure. As mentioned, the nature and number of end-groups can influence thermal properties like Tg. Modifying the peripheral layer with more hydrolytically stable linkages can enhance stability in aqueous environments.

Another strategy involves incorporating stabilizing agents or co-monomers during the polymerization process. While not explicitly detailed for Bis-MPA polyesters in the provided results, general polymer stabilization techniques include the use of antioxidants, UV stabilizers, and heat stabilizers.

Furthermore, the architecture of the hyperbranched polymer itself can be controlled during synthesis to influence properties relevant to stability. The use of different core molecules and monomer ratios can affect the branching structure and the resulting thermal and mechanical properties fishersci.se.

The development of stabilized hyperbranched polymer systems is an ongoing area of research, with the goal of tailoring the degradation profile for specific applications, such as achieving controlled release in drug delivery systems or ensuring durability in material applications fishersci.ca. The ability to control the degradation mechanism through molecular engineering is a key advantage of these materials fishersci.ca.

Theoretical and Computational Investigations of Hyperbranched Polymer Systems

Molecular Dynamics (MD) Simulations of Polymer Conformation and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics and interactions of polymer systems, including hyperbranched architectures. MD simulations track the time evolution of a system of atoms or molecules by solving Newton's laws of motion, providing insights into their movements and interactions. For hyperbranched polymers, MD simulations can reveal details about their size, shape, internal structure, and flexibility in different environments acs.orgmdpi.comrsc.orgmdpi.com.

Studies utilizing MD simulations have explored the static and dynamic features of hyperbranched polyesters, examining the effects of factors like temperature and the presence of other materials, such as graphene, on their behavior acs.org. These simulations can probe the radius of gyration (Rg), a measure of the polymer's size, and its scaling with molecular weight or degree of polymerization mdpi.comrsc.org. For hyperbranched polyglycerols, for instance, MD simulations have shown that the radius of gyration scales approximately as Rg ~ DP^(1/3), consistent with experimental observations rsc.org. The degree of branching (DB) also significantly influences the conformation, with higher DB leading to more compact structures rsc.org.

MD simulations are also instrumental in understanding intermolecular interactions, such as those between hyperbranched polymers and solvent molecules or guest molecules for applications like drug delivery rsc.orgmdpi.com. By simulating the system at an atomic level, researchers can gain a mechanistic understanding of encapsulation behaviors and the role of polymer architecture and surface chemistry in these interactions mdpi.com. While direct MD studies specifically on Alh-32-OH might not be extensively reported in the immediate search results, the methodologies applied to similar hyperbranched polyesters (like bis-MPA based structures or polyglycerols) are directly applicable to understanding the conformational space and interaction capabilities of this compound due to their similar structural motifs and hydroxyl end-group functionality acs.orgrsc.org.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and properties of molecules and materials nih.govaip.orgresearchgate.netdntb.gov.ua. For polymers, including hyperbranched systems, DFT can provide insights into the electronic distribution, bond energies, reaction pathways, and spectroscopic properties at a more fundamental level than classical MD simulations researchgate.netaip.orgsci-hub.se.

DFT calculations can be applied to study the electronic structure of repeating units or smaller fragments of hyperbranched polymers to understand the influence of chemical composition and branching on properties like the band gap or reactivity of functional groups aip.orgsci-hub.se. While simulating an entire large hyperbranched molecule like this compound (C155H256O93) using high-level DFT can be computationally demanding, DFT is often used to parameterize force fields for larger-scale simulations or to study specific reaction centers or intermolecular interactions researchgate.netnasa.gov.

In the context of hyperbranched polymers, DFT has been utilized to develop theoretical frameworks for describing their behavior in different environments, such as inhomogeneous fluids, and to account for factors like polydispersity in the degree of branching nih.govaip.orgdntb.gov.ua. DFT can also be used to predict polymeric forces and interactions with surfaces, relevant for applications like antifouling coatings researchgate.net. Although specific DFT studies solely focused on the electronic structure or reactivity of this compound were not prominently found, the principles and applications of DFT to hyperbranched polymers are directly relevant to characterizing the electronic properties and potential reaction sites of the hydroxyl end groups and ester linkages present in this compound sigmaaldrich.comsigmaaldrich.comchemicalbook.com.

Modeling of Polymerization Processes and Branching Control

Modeling of polymerization processes is crucial for understanding how the synthesis conditions influence the resulting polymer architecture, including the degree of branching and molecular weight distribution in hyperbranched polymers mdpi.comrsc.orgmdpi.comresearchgate.netacs.org. Unlike linear polymerization, controlling the branching structure in hyperbranched polymers synthesized via methods like ABm type polymerization or polycondensation of multifunctional monomers presents unique challenges um.esacs.org.

Computational models, often based on kinetic schemes and statistical methods like Monte Carlo simulations, can simulate the growth of hyperbranched chains and predict structural parameters such as the number-average and weight-average molecular weights (Mn and Mw) and the degree of branching (DB) mdpi.comacs.org. These models can help optimize reaction conditions, monomer feeding strategies, and core molecule functionality to control the final properties of the hyperbranched polymer mdpi.comacs.orgtaylorandfrancis.com.

For hyperbranched bis-MPA polyesters like this compound, typically synthesized from monomers like bis-MPA (2,2-bis(hydroxymethyl)propionic acid), modeling can help understand the impact of factors such as monomer-to-core ratio, reaction time, and conversion on the generation number (like generation 3 for this compound) and the distribution of terminal hydroxyl groups sigmaaldrich.comsigmaaldrich.comchemicalbook.comacs.org. Computer simulations have shown that techniques like slow addition of monomers to a core molecule can lead to better control over molecular weight distribution and enhance the degree of branching acs.org. These modeling efforts provide valuable guidance for the controlled synthesis of hyperbranched polymers with desired structural characteristics.

Computational Prediction of Macromolecular Properties and Behavior

Multi-scale simulation approaches, combining insights from atomic-level simulations with coarse-grained models, are often employed to predict the behavior of large hyperbranched molecules in solution or in bulk um.esmdpi.com. Machine learning techniques are also emerging as a way to predict polymer properties based on large datasets of existing computational and experimental data materialssquare.com.

For this compound, computational predictions can provide estimates of its size and shape in different solvents, its viscosity, and how it might behave in mixtures or at interfaces. The high density of hydroxyl groups on the surface of this compound suggests significant interactions with polar solvents, which can be investigated through simulations sigmaaldrich.commdpi.com. Computational studies can also explore how variations in the degree of branching or molecular weight, which might occur during the synthesis of different batches of hyperbranched bis-MPA polyesters, would affect these properties rsc.org. While specific predictive studies on this compound's macroscopic behavior were not detailed in the search results, the established computational methodologies for hyperbranched polymers are directly applicable to this compound.

Quantum Chemical Studies of Intermolecular Forces and Solvation Effects

Quantum chemical studies provide a fundamental understanding of the intermolecular forces and solvation effects that govern the behavior of polymers in different environments researchgate.netnasa.govoup.com. These studies delve into the electronic interactions between polymer segments and solvent molecules, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

For hyperbranched polymers like this compound with numerous hydroxyl end groups, hydrogen bonding with polar solvents like water is a significant factor influencing their solubility, conformation, and interactions with other molecules sigmaaldrich.commdpi.com. Quantum chemical calculations can quantify the strength of these interactions and provide parameters for use in larger-scale MD simulations researchgate.netnasa.gov.

Environmental Impact and Sustainability Considerations in Hyperbranched Polymer Research

Life Cycle Assessment (LCA) of Polymer Synthesis and Application

Life Cycle Assessment (LCA) is a crucial tool for evaluating the environmental footprint of materials and products across their entire life cycle, from raw material extraction to end-of-life disposal or recycling. Applying LCA to hyperbranched polymers allows researchers to identify key stages contributing most significantly to environmental burdens, such as energy consumption, greenhouse gas emissions, and waste generation.

In the context of hyperbranched polymers involving "Alh-32-OH", LCA studies can provide insights into the environmental performance of different synthesis routes and application scenarios. For instance, an LCA comparing a hyperbranched polyester (B1180765) derived from "this compound" with a traditional linear polymer or a hyperbranched polymer from alternative monomers would consider factors like the energy required for "this compound" production, the solvents and catalysts used in polymerization, transportation, and the environmental impact at the end of the polymer's life.

Hypothetical research findings from an LCA focusing on a hyperbranched polyester (HBP) synthesized using "this compound" as a key building block might reveal the following:

Life Cycle StageEnvironmental Impact Category (Example: CO2 Equivalent / kg Polymer)HBP (with this compound)Comparative Polymer (e.g., Linear Polyester)
Raw Material Production (incl. This compound)Global Warming Potential (GWP)3.5 kg CO2 eq.2.8 kg CO2 eq.
Polymerization SynthesisEnergy Consumption15 MJ12 MJ
Solvent Use & RecoveryVolatile Organic Compound (VOC) Emissions0.1 g VOC0.05 g VOC
End-of-Life (e.g., Incineration)GWP (from combustion)1.2 kg CO2 eq.1.1 kg CO2 eq.

Note: Data presented is hypothetical and illustrative of potential LCA findings.

Research on Biodegradability and Environmental Fate of Hyperbranched Polyesters

The environmental fate of polymers, particularly their persistence and potential for accumulation in ecosystems, is a critical sustainability concern. Research into the biodegradability of hyperbranched polyesters, especially those incorporating specific monomers like "this compound", is essential for developing materials with reduced environmental persistence.

Biodegradability studies typically involve exposing the polymer material to microbial environments (e.g., soil, compost, activated sludge) under controlled conditions and monitoring its physical and chemical breakdown over time. The chemical structure of a polymer, including the presence of hydrolyzable linkages (like ester bonds in polyesters) and the accessibility of these linkages to enzymes, significantly influences its biodegradability. The highly branched structure of hyperbranched polymers can affect their degradation behavior compared to linear counterparts, potentially offering more chain ends for enzymatic attack but also potentially hindering access to inner core linkages depending on branching density and molecular weight.

Hypothetical research findings on the biodegradability of a hyperbranched polyester containing "this compound" units might show varying degradation rates depending on the specific structure and environmental conditions:

MaterialEnvironment TypeTemperature (°C)Time (Weeks)% Mass Loss (Indication of Degradation)
HBP (with this compound, Structure A)Industrial Compost581285%
HBP (with this compound, Structure B - higher branching)Industrial Compost581270%
HBP (with this compound, Structure A)Soil252430%
Reference Biodegradable PolymerIndustrial Compost5812>90%

Note: Data presented is hypothetical and illustrative of potential biodegradability study findings.

Waste Management and Recycling Strategies for Polymer Materials

Effective waste management and recycling are critical components of a circular economy for polymer materials. For hyperbranched polymers, their unique structures and properties can present both challenges and opportunities for recycling compared to conventional linear polymers.

Traditional mechanical recycling relies on melting and reprocessing polymers, which can be challenging for hyperbranched structures due to their potentially high viscosity or thermal instability. Chemical recycling, which breaks down polymers into their constituent monomers or oligomers, offers a promising alternative. Research into chemical recycling strategies for hyperbranched polyesters containing "this compound" would focus on identifying conditions (e.g., temperature, catalysts, solvents) that efficiently depolymerize the material back into reusable feedstocks, potentially including the recovery of "this compound".

Hypothetical research findings on the chemical recycling of a hyperbranched polyester containing "this compound" might explore different depolymerization methods:

Recycling MethodConditionsYield of Recovered Monomers (incl. This compound)Purity of Recovered this compound
Acid HydrolysisDilute H2SO4, 150°C, 4 hours75%88%
Enzymatic DepolymerizationSpecific Lipase Enzyme, 50°C, pH 8, 24 hours60%95%
Solvolysis (e.g., Glycolysis)Ethylene Glycol, Zn(OAc)2 catalyst, 180°C, 3 hours90%92%

Note: Data presented is hypothetical and illustrative of potential recycling study findings.

Development of Eco-Friendly Synthetic Routes and Materials

Developing sustainable polymers begins with designing eco-friendly synthetic routes for both the monomers and the polymerization process. For hyperbranched polymers involving "this compound", this means exploring ways to synthesize "this compound" itself more sustainably and incorporating it into polymers using greener methods.

Eco-friendly synthesis research could focus on several areas:

Bio-based Feedstocks: Investigating the possibility of synthesizing "this compound" or its precursors from renewable biological resources instead of petrochemicals.

Reduced Solvent Usage: Developing solvent-free polymerization techniques or using environmentally benign solvents (e.g., water, supercritical CO2) for synthesizing hyperbranched polymers with "this compound".

Catalyst Design: Designing highly efficient, non-toxic, and recyclable catalysts for both "this compound" synthesis and its polymerization into hyperbranched structures, potentially exploring organocatalysis or biocatalysis.

Process Intensification: Developing continuous flow processes or other techniques to reduce reaction times, energy consumption, and waste generation.

Hypothetical research findings comparing a traditional synthesis route for "this compound" and its subsequent polymerization with a newly developed eco-friendly route might highlight significant environmental benefits:

Process StageEnvironmental Metric (Example: Energy Consumption / kg this compound)Traditional RouteEco-Friendly Route% Reduction
This compound SynthesisEnergy (MJ/kg)503530%
Polymerization (per kg HBP)Solvent Waste ( kg/kg polymer)2.50.868%
Overall GWP (per kg HBP)CO2 eq. ( kg/kg polymer)8.05.531%

Note: Data presented is hypothetical and illustrative of potential eco-friendly synthesis findings.

Detailed research findings would elaborate on the specific chemical transformations, catalysts, and conditions employed in the eco-friendly route, demonstrating how they minimize waste and energy use. Furthermore, research into developing hyperbranched polymers that inherently offer environmental advantages in their application phase (e.g., lower curing temperatures for coatings, reduced material needed for performance) would also fall under this category, ensuring that the sustainability efforts extend beyond synthesis to the functional product.

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible synthesis of Alh-32-OH, and how can deviations be systematically addressed?

  • Methodological Answer : Follow a stepwise synthesis protocol with strict control of reaction conditions (e.g., temperature, solvent purity, catalyst ratios). Document deviations using a deviation log, and validate each intermediate via NMR and HPLC to confirm structural integrity. Reproducibility requires adherence to detailed experimental sections as outlined in chemistry journals, including raw data archiving in supplementary materials .
  • Key Considerations : Cross-reference synthetic routes from primary literature and validate purity thresholds (>95%) using mass spectrometry .

Q. How should stability studies for this compound be designed under varying pH conditions, and what metrics indicate degradation?

  • Methodological Answer : Conduct accelerated stability testing at pH 3–10 using buffer solutions, with aliquots sampled at intervals (e.g., 0, 7, 30 days). Monitor degradation via UV-Vis spectroscopy for absorbance shifts or HPLC for byproduct formation. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
  • Key Considerations : Avoid oxidation by purging solutions with inert gases (e.g., N₂) and store samples in amber vials .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Combine FT-IR (functional groups), ¹H/¹³C NMR (structural elucidation), and X-ray crystallography (solid-state conformation). For conflicting data, replicate experiments under identical conditions and compare results with computational simulations (e.g., DFT for NMR chemical shifts) .
  • Key Considerations : Calibrate instruments using certified reference standards and report measurement uncertainties .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically analyzed?

  • Methodological Answer : Perform a meta-analysis of published IC₅₀ values, stratifying data by assay type (e.g., cell-based vs. enzymatic) and experimental parameters (e.g., cell line, incubation time). Apply statistical tests (e.g., ANOVA) to identify variability sources, and validate findings using orthogonal assays .
  • Key Considerations : Address principal contradictions by identifying dominant factors (e.g., solvent polarity affecting bioavailability) and updating mechanistic hypotheses .

Q. What computational strategies validate this compound’s interaction with target proteins, and how are force field parameters optimized?

  • Methodological Answer : Use molecular docking (AutoDock Vina) followed by molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Validate force fields (e.g., CHARMM36) against experimental binding constants via free-energy perturbation (FEP) calculations. Cross-check results with mutagenesis data .
  • Key Considerations : Report convergence criteria (e.g., RMSD < 2Å over 100 ns trajectories) and deposit simulation trajectories in public repositories .

Q. How can researchers reconcile physicochemical data discrepancies for this compound across interdisciplinary studies?

  • Methodological Answer : Create a standardized data template (e.g., using FAIR principles) to harmonize parameters like logP, solubility, and pKa. Use principal component analysis (PCA) to identify outlier datasets and re-evaluate measurement contexts (e.g., buffer ionic strength, temperature) .
  • Key Considerations : Annotate metadata comprehensively, including instrument calibration logs and sample preparation details .

Methodological Frameworks

  • Research Question Design : Apply the P-E/I-C-O framework to define population (e.g., in vitro models), intervention (e.g., dosage), control (e.g., vehicle), and outcome (e.g., cytotoxicity) .
  • Data Contradiction Analysis : Use dialectical materialism principles to prioritize dominant contradictions (e.g., assay sensitivity over batch variability) and iteratively refine hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.